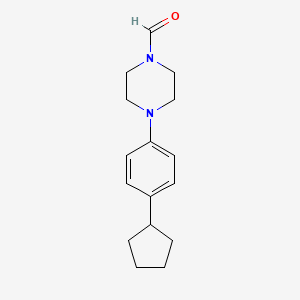
Tetracontatrien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It consists of 40 carbon atoms, 74 hydrogen atoms, and one oxygen atom . This compound is notable for its long carbon chain and multiple double bonds, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracontatrien-3-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetracontatrien-3-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated alkanes .
Aplicaciones Científicas De Investigación
Tetracontatrien-3-one has several applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain alkenes and their reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Tetracontatrien-3-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses. The compound’s long carbon chain and multiple double bonds allow it to interact with various biological molecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetracontane: A saturated hydrocarbon with the formula C₄₀H₈₂.
Tetracontene: An unsaturated hydrocarbon with one double bond.
Tetracontadiene: An unsaturated hydrocarbon with two double bonds
Uniqueness
Tetracontatrien-3-one is unique due to its three double bonds and the presence of a ketone functional group. This combination of features makes it more reactive and versatile compared to its saturated and less unsaturated counterparts. Its unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
117696-16-9 |
|---|---|
Fórmula molecular |
C40H74O |
Peso molecular |
571.0 g/mol |
Nombre IUPAC |
tetraconta-1,4,6-trien-3-one |
InChI |
InChI=1S/C40H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)4-2/h4,36-39H,2-3,5-35H2,1H3 |
Clave InChI |
XHMFVBGZKICWPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


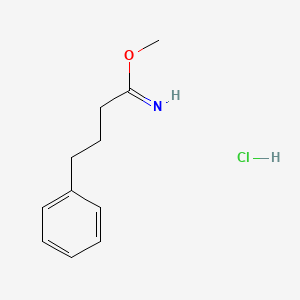
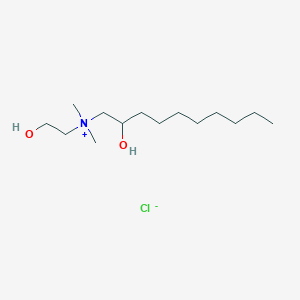
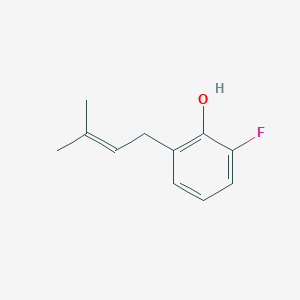
![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)
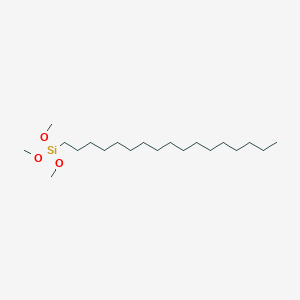
![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)
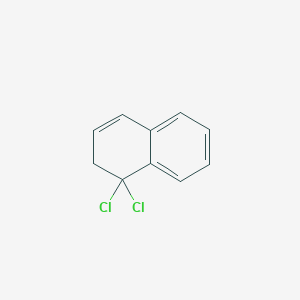
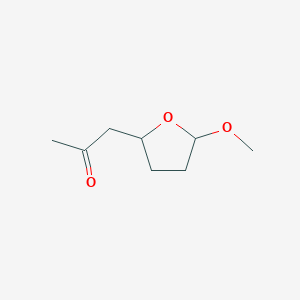

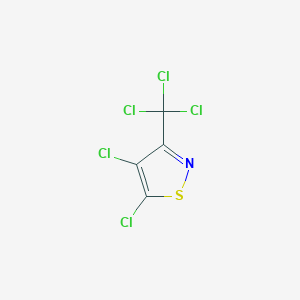

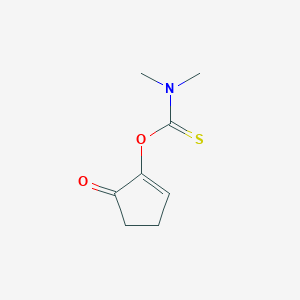
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
